molecular formula C7H11NO2 B096812 Ethenyl pyrrolidine-1-carboxylate CAS No. 15453-22-2

Ethenyl pyrrolidine-1-carboxylate

Cat. No.: B096812
CAS No.: 15453-22-2
M. Wt: 141.17 g/mol
InChI Key: ZXZIAYPVRIZYNZ-UHFFFAOYSA-N
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Description

Ethenyl pyrrolidine-1-carboxylate is a heterocyclic compound featuring a pyrrolidine ring substituted with a vinyl ester group. These derivatives are synthesized via thermal reactions in acetic acid, yielding products like methyl and ethyl esters (12, 13) with moderate efficiencies (33% and 29%, respectively) . Such compounds serve as intermediates in synthesizing pharmacologically relevant heterocycles, including pyrrolo[3,2-d]pyrimidines .

Properties

CAS No.

15453-22-2

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

ethenyl pyrrolidine-1-carboxylate

InChI

InChI=1S/C7H11NO2/c1-2-10-7(9)8-5-3-4-6-8/h2H,1,3-6H2

InChI Key

ZXZIAYPVRIZYNZ-UHFFFAOYSA-N

SMILES

C=COC(=O)N1CCCC1

Canonical SMILES

C=COC(=O)N1CCCC1

Synonyms

1-Pyrrolidinecarboxylicacid,ethenylester(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Alkyl 2-[2-Cyano-2-(2-Pyridinyl)Ethenyl]Amino Derivatives

Key Compounds : Methyl ester (12 ) and ethyl ester (13 ) derivatives.

  • Structural Features: Both contain a cyano-substituted ethenyl group, a pyridinyl moiety, and a pyrrolidine ring. The distinction lies in their ester groups (methoxycarbonyl vs. ethoxycarbonyl).
  • Synthesis : Heating compounds 8 and 9 in acetic acid yields 12 and 13 at 33% and 29%, respectively. The lower yield of 13 suggests steric or electronic effects from the ethyl group impairing reactivity .
  • Reactivity : React with primary aliphatic amines to form pyrrolo[3,2-d]pyrimidines (17–19 ), highlighting their utility as intermediates in drug discovery .

Ethenyl-Substituted Furan/Benzofuran Derivatives

Key Compounds : 2-[2-(2-Vinylphenyl)ethenyl]furan (1a ) and benzo[b]furan analog (1b ).

  • Structural Features : Ethenyl bridges link vinylphenyl groups to furan or benzofuran rings.
  • Synthesis : Prepared via one-pot Wittig reactions using triphenylphosphonium bromides and aldehydes .
  • Reactivity : Upon irradiation in benzene or petroleum ether, 1a and 1b form bicyclo[3.2.1]octadienes (2a , 2b ), demonstrating photochemical applications distinct from pyrrolidine-based systems .

Oxyresveratrol (4-[2-(3,5-Dihydroxyphenyl)Ethenyl]Benzene-1,3-Diol)

Structural Features: A stilbenoid with ethenyl-linked phenolic rings.

  • Synthesis : Sourced naturally from Dracaena angustifolia or synthesized as a reference standard.
  • Applications : Used in pharmacological, food, and cosmetic research, contrasting with the synthetic focus of heterocyclic analogs .

Data Table: Comparative Analysis of Ethenyl-Containing Compounds

Compound Core Structure Synthesis Method Yield/Reactivity Key Applications References
Ethenyl pyrrolidine-1-carboxylate analogs (12 , 13 ) Pyrrolidine + pyridinyl + cyano-ethenyl Thermal reaction in acetic acid 33% (12 ), 29% (13 ) Pharmaceutical intermediates
1a , 1b Furan/benzofuran + ethenyl Wittig reaction Not specified Photochemical studies
Oxyresveratrol Phenolic stilbenoid Natural extraction/synthesis N/A Cosmetics, pharmacology

Preparation Methods

Allyl Chloroformate Alkylation

The most direct method involves reacting pyrrolidine derivatives with allyl chloroformate under inert conditions. In a representative protocol from EP1138672A1, allyl-3-methanesulphonyloxy-pyrrolidine-1-carboxylate was synthesized by dropwise addition of allyl chloroformate to a solution of methanesulphonic acid (S)-1-benzyl-pyrrolidin-3-yl ester in n-heptane at room temperature under argon. After vigorous stirring, the product was isolated via extraction and distillation, yielding 80.6% of the target compound.

Mechanistic Insights :

  • The reaction proceeds via nucleophilic acyl substitution, where the pyrrolidine nitrogen attacks the carbonyl carbon of allyl chloroformate.

  • The benzyl protecting group is replaced by allyloxycarbonyl, facilitated by the polar aprotic solvent (heptane) and argon atmosphere to prevent oxidation.

Optimization Data :

ParameterValue
Solventn-Heptane
Temperature20–25°C
Reaction Time2.75 hours
Yield80.6%

Photoredox Decarboxylative Alkenylation

Radical-Mediated Vinylation

A cutting-edge approach leverages photoredox catalysis to introduce ethenyl groups. As demonstrated in ACS Journal of Organic Chemistry, tert-butyl pyrrolidine-1-carboxylate derivatives underwent decarboxylative alkenylation using 9,10-dicyanoanthracene (DCA) as a photocatalyst and (E)-1,2-bis(phenylsulfonyl)ethylene as the alkenyl source.

Procedure :

  • Irradiate a mixture of pyrrolidine-1-carboxylic acid, DCA (2 mol%), and the alkenylating agent in acetonitrile under blue LEDs (λmax = 422 nm).

  • Stir for 18 hours at room temperature under nitrogen.

  • Purify via column chromatography to isolate the vinylated product.

Key Findings :

  • Yields reached 70% for analogous substrates.

  • The reaction tolerates steric hindrance and electronic diversity in the pyrrolidine ring.

Limitations :

  • Requires specialized equipment (photoreactor).

  • Scalability is constrained by light penetration depth.

Substitution Reactions with Mesylates

Nucleophilic Displacement

A two-step strategy from EP1138672A1 involves mesylation followed by nucleophilic substitution:

  • Mesylation : Treat tert-butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate with mesyl chloride in ethyl acetate at 0°C.

  • Substitution : React the mesylate intermediate with a vinyl Grignard reagent (e.g., CH2=CHMgBr) in THF at −78°C.

Data from Analogous Reactions :

StepConditionsYield
Mesylation0°C, 1.5 hours92%
Substitution−78°C, 2 hours65%

Advantages :

  • High enantiomeric excess (96.8% reported for amino derivatives).

  • Compatible with chiral starting materials.

Comparative Analysis of Methods

Table 1. Method Comparison

MethodYieldTemperatureScalabilityOptical Purity
Chloroformate Alkylation80.6%20–25°CHighN/A
Photoredox Alkenylation70%25°CModerateRacemic
Mesylate Substitution65%−78°CLow>96% ee

Critical Observations :

  • Chloroformate alkylation offers the highest practicality for industrial-scale synthesis.

  • Photoredox methods, while innovative, require further optimization for enantiocontrol.

Q & A

Q. How can researchers mitigate synthetic byproduct formation in multistep pyrrolidine carboxylate syntheses?

  • Methodological Answer : Use in situ monitoring (e.g., ReactIR) to detect intermediates and optimize quenching steps. Design orthogonal protecting groups (e.g., tert-butyl esters vs. benzyl carbamates) to minimize cross-reactivity. Purify intermediates via flash chromatography with gradient elution (hexane/EtOAc) .

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